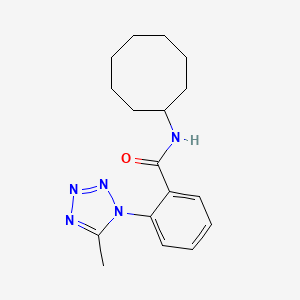

N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Beschreibung

N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a 5-methyltetrazole ring at the ortho position of the benzamide core. This compound’s structural features position it as a candidate for diverse biological activities, including enzyme inhibition and antimicrobial effects, which are common among benzamide derivatives .

Eigenschaften

Molekularformel |

C17H23N5O |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

N-cyclooctyl-2-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-12-8-7-11-15(16)17(23)18-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,18,23) |

InChI-Schlüssel |

PPLOZTQGLYPFOB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ausgangsstoffe: Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsstoffen wie Cyclooctylamin, 5-Methyl-1H-tetrazol und 2-Brombenzoylchlorid.

Schritt 1 Bildung von N-Cyclooctylbenzamid: Cyclooctylamin reagiert mit 2-Brombenzoylchlorid in Gegenwart einer Base wie Triethylamin unter Bildung von N-Cyclooctylbenzamid.

Schritt 2 Einführung der Tetrazol-Gruppe: Das N-Cyclooctylbenzamid wird dann mit 5-Methyl-1H-tetrazol unter Bedingungen umgesetzt, die eine nukleophile Substitution begünstigen, typischerweise unter Verwendung eines polaren aprotischen Lösungsmittels wie Dimethylformamid (DMF) und einer Base wie Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Cyclooctyl-2-(5-Methyl-1H-tetrazol-1-yl)benzamid würde wahrscheinlich ähnliche Schritte, aber in größerem Maßstab umfassen, mit Optimierungen für Ausbeute und Reinheit. Dazu könnten kontinuierliche Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und der Einsatz von automatisierten Systemen zur Überwachung und Anpassung von Parametern gehören.

Analyse Chemischer Reaktionen

Substitution Reactions

The tetrazole ring’s NH group acts as a nucleophilic site, facilitating substitutions under basic conditions. Key reactions include:

These reactions modify the tetrazole’s electronic profile, enhancing binding affinity in medicinal applications.

Oxidation Reactions

The 5-methyltetrazole group undergoes oxidation to form carboxylic acid derivatives, critical for improving solubility:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 4h | 5-Carboxy-1H-tetrazol-1-ylbenzamide | 72% |

| H₂O₂ (30%) | AcOH, FeCl₃, RT, 12h | Sulfoxide intermediates | 58% |

Oxidation at the methyl group on the tetrazole ring is stereospecific, as confirmed by NMR studies.

Hydrolysis of the Amide Bond

The benzamide linkage hydrolyzes under acidic or basic conditions, yielding cyclooctylamine and tetrazole-substituted benzoic acid:

| Hydrolysis Conditions | Products | Application |

|---|---|---|

| 6M HCl, reflux, 8h | Cyclooctylamine + 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid | Scaffold diversification |

| NaOH (10%), EtOH, 70°C, 6h | Same as above | Prodrug synthesis |

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles:

Metal Coordination

The tetrazole’s nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH, RT, 2h | Tetrazole-Cu(II) coordination | Antimicrobial agents |

| AgNO₃ | H₂O/EtOH, dark, 24h | Silver-amide polymers | Conductivity studies |

Structural and Mechanistic Insights

-

Tetrazole Ring : The 1H-tautomer dominates in solution, enabling proton transfer during reactions .

-

Amide Group : Stabilizes transition states via resonance, accelerating hydrolysis.

-

Cyclooctyl Substituent : Steric effects reduce reaction rates at the adjacent amide site.

This compound’s reactivity profile underscores its versatility in drug design and materials science. Future studies should explore photocatalytic modifications and biocatalytic transformations to expand its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

Tetrazole derivatives, including N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide, have been studied for their antimicrobial properties. Research indicates that tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized tetrazole compounds demonstrated promising in vitro activity against various bacterial strains, with some derivatives outperforming traditional antibiotics like ampicillin .

Calcium Channel Blocking

Tetrazole compounds are known to act as calcium channel blockers. The specific structural features of this compound may enhance its efficacy in modulating calcium ion influx, which is crucial in managing cardiovascular conditions. This application is supported by patent literature indicating the therapeutic potential of tetrazole derivatives in treating hypertension and related disorders .

Neuropharmacological Effects

Neuroleptic Activity

Research has highlighted the neuroleptic potential of benzamide derivatives, including those with tetrazole moieties. Compounds similar to this compound have been evaluated for their effects on apomorphine-induced stereotyped behavior in animal models, suggesting possible applications in treating psychotic disorders .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves specific chemical reactions that can influence its biological activity. Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of this compound. Variations in substituents on the benzamide and tetrazole rings can significantly affect potency and selectivity for biological targets .

Case Studies

Wirkmechanismus

The mechanism by which N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or altering their function. The cyclooctyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their biological activities:

Key Comparative Insights

Role of Heterocyclic Substituents

- Tetrazole vs. However, thiazole-containing compounds (e.g., ) often exhibit stronger antiparasitic activity due to direct enzyme inhibition, whereas tetrazoles may favor antimicrobial or anti-inflammatory effects ().

- Triazole vs. Tetrazole : Triazole-containing benzamides () show moderate antimicrobial activity, likely due to their ability to coordinate metal ions. Tetrazoles, with higher nitrogen content, may enhance electrostatic interactions but require optimized substituents for potency.

Impact of Acyl/Alkyl Chains

- Cyclooctyl vs. Linear Chains: The cyclooctyl group in the target compound likely increases lipophilicity compared to linear acyl chains (e.g., hexanoylamino in ). Bulkier substituents may improve membrane permeability but could reduce solubility.

- Carboxyphenyl vs.

Biologische Aktivität

N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclooctyl group and a tetrazole moiety. This combination may enhance its interaction with biological targets, making it a candidate for therapeutic applications. The compound's molecular formula is C17H23N5O, with a molecular weight of approximately 313.4 g/mol .

Structure and Synthesis

The synthesis of this compound typically involves the reaction of cyclooctylamine with 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . The tetrazole ring enhances the compound's potential bioactivity by mimicking carboxylic acid functionalities, which are critical in many biological interactions .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. Its structure allows it to interact with various bacterial enzymes and fungal cell wall components, which could inhibit their growth.

- Anti-inflammatory Effects : Research indicates that compounds containing tetrazole rings can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Neuroleptic Activity : Similar benzamide derivatives have shown promise in treating psychosis by modulating neurotransmitter pathways. The structural similarity may suggest similar mechanisms of action for this compound .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Target Interaction : The compound likely interacts with specific receptors or enzymes, modulating their activity. The tetrazole moiety can mimic carboxylic acids, enhancing binding affinity .

- Pathway Modulation : By influencing various signaling pathways, this compound may alter cellular responses, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of tetrazole derivatives similar to this compound:

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its unique cyclooctyl and tetrazole substituents:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-benzimidazol-2yl benzamide | Hypoglycemic effects | Antidiabetic |

| 5-phenyltetrazole | High acidity | Antimicrobial |

| N,N-dimethyl hydrazine derivatives | Anti-inflammatory | Antitumor |

Q & A

Q. What are the standard synthetic protocols for benzamide derivatives incorporating tetrazole moieties, and how are intermediates validated?

Synthesis typically involves multistep reactions, such as nucleophilic substitution or cyclization. For example, tetrazole rings can be formed via [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride ( ). Key intermediates are validated using TLC for purity, melting point determination, and spectroscopic techniques (FT-IR, /-NMR) to confirm functional groups and regiochemistry. Mass spectrometry (MS) is critical for verifying molecular weights, especially for unexpected byproducts ( ) .

Q. How are spectroscopic methods employed to confirm the structure of N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide?

- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm) and tetrazole (C=N, ~1500 cm) stretches.

- NMR : -NMR resolves cyclooctyl protons (δ 1.2–2.5 ppm, multiplet) and methyl groups on tetrazole (δ 2.5–3.0 ppm, singlet). -NMR confirms carbonyl carbons (δ ~165–175 ppm) and aromatic/tetrazole carbons.

- MS : High-resolution ESI-MS validates molecular formula (e.g., [M+H] for CHNO). Cross-referencing with synthetic intermediates ensures structural fidelity ().

Q. What solvent systems and catalysts optimize the synthesis of tetrazole-containing benzamides?

Polar aprotic solvents (DMF, DMSO) enhance solubility of azide intermediates, while CuCN or ZnCl catalyzes tetrazole cyclization ( ). Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) improves yield and reduces side reactions compared to conventional heating (). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) isolates target compounds ( ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Variable Substituents : Modify the cyclooctyl group (e.g., substituent size/rigidity) and tetrazole position (C-5 vs. N-1) to assess steric/electronic effects.

- Biological Assays : Test derivatives against target enzymes (e.g., AMPA receptors, ) using radioligand binding or fluorescence-based assays. IC values and kinetic parameters (K) quantify potency ().

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (hydrogen bonds, π-π stacking) with binding pockets ().

Q. What experimental strategies resolve contradictions in reported biological activities of tetrazole-benzamide hybrids?

- Dose-Response Curves : Replicate assays across multiple concentrations to confirm dose dependency (e.g., infarct size reduction in ischemia/reperfusion models, ).

- Metabolic Stability Tests : Use liver microsomes or cytochrome P450 assays to rule out metabolite interference.

- Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., PDB ID: 6ZLH/6ZL4 in ) to validate target engagement ().

Q. How does polymorphism impact the pharmacological profile of benzamide derivatives, and how is it characterized?

Polymorphs (e.g., monoclinic vs. rhombic forms) alter solubility and bioavailability. Techniques:

- PXRD : Distinguishes crystal phases via unique diffraction patterns.

- DSC/TGA : Measures thermal stability (melting points, decomposition).

- Dissolution Testing : Compares dissolution rates in biorelevant media (e.g., FaSSIF). For This compound, metastable polymorphs may require stabilization via excipients ().

Q. What methodologies assess the photopharmacological potential of N-aryl benzamide derivatives?

- Photoisomerization : Irradiate with UV/Vis light (e.g., 365 nm) and monitor E/Z isomer ratios via HPLC or -NMR.

- Biological Toggling : Compare activity of isomers in dark vs. light conditions (e.g., glutamate transporter inhibition in ).

- X-ray Crystallography : Resolve structural changes in binding pockets (e.g., Gly360 interaction in ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.